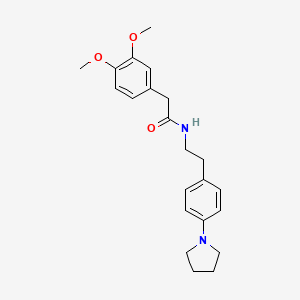

2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Acylation: The resulting amine is acylated with an acyl chloride or anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl/H₂SO₄, reflux | 2-(3,4-dimethoxyphenyl)acetic acid + 4-(pyrrolidin-1-yl)phenethylamine | Prolonged heating may degrade methoxy groups. |

| Basic Hydrolysis | NaOH (aq), heat | Sodium 2-(3,4-dimethoxyphenyl)acetate + 4-(pyrrolidin-1-yl)phenethylamine | Requires vigorous conditions due to amide stability. |

Reactivity of the Pyrrolidine Moiety

The pyrrolidine ring (a five-membered secondary amine) participates in alkylation, acylation, and redox reactions.

Key Reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

-

Oxidation : Using strong oxidants (e.g., KMnO₄/H⁺) converts pyrrolidine to γ-lactam or opens the ring entirely.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group directs electrophiles to the para and ortho positions relative to methoxy groups.

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro group introduced at the 5- or 6-position of the dimethoxyphenyl ring. |

| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid group added at the 5-position . |

Demethylation of Methoxy Groups

Methoxy groups undergo demethylation under strong acidic or reducing conditions to form phenolic -OH groups.

| Conditions | Outcome |

|---|---|

| HBr (48%), reflux | 3,4-dihydroxyphenylacetic acid derivative. |

| BBr₃ (anhydrous), CH₂Cl₂ | Selective demethylation at specific positions . |

Reductive Amination and Coupling

The phenethylamine side chain can participate in reductive amination or cross-coupling reactions.

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

-

Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with aryl halides modifies the aromatic system .

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes above 200°C, producing CO, CO₂, and aromatic amines.

-

Photolysis : UV light induces cleavage of the amide bond, forming radicals detectable via ESR spectroscopy.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a subject of interest for further research:

Anticancer Properties

Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that derivatives can exhibit IC50 values in the micromolar range against cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) cells. This suggests potential for development as anticancer agents.

- Mechanism of Action : The mechanism often involves the inhibition of signaling pathways crucial for tumor growth, such as the Aurora-A kinase pathway, which is essential for mitotic progression in cancer cells.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties:

- Cytokine Modulation : Research indicates that certain derivatives can significantly reduce pro-inflammatory cytokines in models of inflammation, suggesting therapeutic potential for inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties:

- Oxidative Stress Reduction : Compounds with similar structures may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the cytotoxic effects of several derivatives on A549 lung cancer cells. One derivative exhibited an IC50 value of 26 µM, demonstrating significant anticancer activity.

Study 2: Inflammatory Response Modulation

Research by Xia et al. demonstrated that specific derivatives could significantly lower levels of pro-inflammatory cytokines in LPS-induced macrophages, indicating a potential role in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,4-dimethoxyphenyl)-N-(4-(piperidin-1-yl)phenethyl)acetamide

- 2-(3,4-dimethoxyphenyl)-N-(4-(morpholin-1-yl)phenethyl)acetamide

- 2-(3,4-dimethoxyphenyl)-N-(4-(azepan-1-yl)phenethyl)acetamide

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 3,4-dimethoxyphenyl group, which is known for its role in enhancing biological activity.

- An N-(4-(pyrrolidin-1-yl)phenethyl) moiety that may contribute to its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Kinases : The compound has been associated with the inhibition of lipid kinases, which are crucial in various signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Activity : It may modulate inflammatory responses, potentially through the inhibition of reactive oxygen species (ROS) production .

- Antiviral Properties : Some studies suggest that it could inhibit viral replication by targeting specific viral proteins .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against cancer cell lines. For instance, it showed IC50 values in the low micromolar range, indicating potent activity against certain types of tumors .

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, where it appears to protect neuronal cells from apoptosis induced by oxidative stress .

Data Summary

The following table summarizes key findings regarding the biological activity of the compound:

Case Studies

- Cancer Treatment : A study evaluated the compound's efficacy against breast cancer cells, demonstrating a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways.

- Neurological Disorders : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-10-7-18(15-21(20)27-2)16-22(25)23-12-11-17-5-8-19(9-6-17)24-13-3-4-14-24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCASMZOTDQHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.